molecular formula C20H14ClN3O3S B11296119 N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11296119
M. Wt: 411.9 g/mol
InChI Key: LVOYXVQJSLCUHM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a thiophene ring, and an oxadiazole moiety, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the Claisen-Schmidt condensation reaction of precursors with thiophene derivatives in the presence of a base such as potassium hydroxide (KOH) in ethanol under reflux conditions . The resulting product is then subjected to further reactions to introduce the oxadiazole and phenoxyacetamide functionalities.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of key genes involved in cell proliferation and survival, such as KI-67, Survivin, and COX-2 . Additionally, it activates apoptotic pathways by increasing the levels of caspases and pro-apoptotic proteins like P53 and BAX . These molecular interactions contribute to its cytotoxic and anti-inflammatory effects.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a chlorophenyl group, thiophene ring, and oxadiazole moiety, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C20H14ClN3O3S

Molecular Weight

411.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C20H14ClN3O3S/c21-14-6-8-15(9-7-14)22-18(25)12-26-16-4-1-3-13(11-16)19-23-20(27-24-19)17-5-2-10-28-17/h1-11H,12H2,(H,22,25)

InChI Key

LVOYXVQJSLCUHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

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